molecular formula C54H102O3 B14502856 3-(Pentacont-1-EN-1-YL)oxolane-2,5-dione CAS No. 62938-60-7

3-(Pentacont-1-EN-1-YL)oxolane-2,5-dione

Cat. No.: B14502856
CAS No.: 62938-60-7
M. Wt: 799.4 g/mol
InChI Key: NVKVDABUKYLDGD-UHFFFAOYSA-N
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Description

3-(Pentacont-1-en-1-yl)oxolane-2,5-dione is a chemical compound with a long alkyl chain and a succinic anhydride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentacont-1-en-1-yl)oxolane-2,5-dione typically involves the reaction of a long-chain alkene with succinic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. Common reagents used in the synthesis include catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of maleic anhydride followed by the addition of a long-chain alkene. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Pentacont-1-en-1-yl)oxolane-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The long alkyl chain can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.

    Reduction: The anhydride moiety can be reduced to form the corresponding diol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anhydride carbonyls.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles like amines or alcohols can react with the anhydride under mild conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of diols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

3-(Pentacont-1-en-1-yl)oxolane-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a surfactant or emulsifying agent.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pentacont-1-en-1-yl)oxolane-2,5-dione involves its interaction with molecular targets through its anhydride moiety. The anhydride can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(2-dodecenyl)succinic anhydride: A compound with a shorter alkyl chain but similar anhydride functionality.

    Maleic anhydride derivatives: Compounds with similar reactivity but different alkyl chain lengths.

Uniqueness

3-(Pentacont-1-en-1-yl)oxolane-2,5-dione is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules with specific hydrophobic and hydrophilic balance.

Properties

CAS No.

62938-60-7

Molecular Formula

C54H102O3

Molecular Weight

799.4 g/mol

IUPAC Name

3-pentacont-1-enyloxolane-2,5-dione

InChI

InChI=1S/C54H102O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-52-51-53(55)57-54(52)56/h49-50,52H,2-48,51H2,1H3

InChI Key

NVKVDABUKYLDGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)OC1=O

Origin of Product

United States

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